molecular formula C19H14Cl2N2O B3035281 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone CAS No. 306980-07-4

2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone

Cat. No. B3035281
CAS RN: 306980-07-4
M. Wt: 357.2 g/mol
InChI Key: GHSFBOHHQWTBBB-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone, also known as DCBP, is a heterocyclic compound with a broad range of applications in the field of medicine and science. It is a member of the pyridazinone family, and is commonly used in the synthesis of pharmaceuticals, as well as in the development of new materials for medical and industrial applications. DCBP has been studied extensively for its potential as an anti-inflammatory agent and its ability to reduce the risk of certain types of cancers.

Scientific Research Applications

Herbicide Action

2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone, as a derivative of pyridazinone, shows potential in the field of agriculture as a herbicide. Research on similar compounds indicates their capability to inhibit photosynthesis and the Hill reaction in plants like barley, contributing to their phytotoxicity. Such compounds can be more effective and resistant to metabolic detoxification in plants compared to other herbicides (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Anticancer Potential

This compound has been explored for its potential in anticancer therapies. Research involving derivatives of 3(2H)-pyridazinone has demonstrated notable anticancer activities, particularly against leukemia and non-small cell lung cancer. These studies suggest that alterations to the pyridazinone structure, like the one seen in 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone, could be promising for developing new anticancer agents (Rathish, Javed, Ahmad, Bano, Alam, Akhter, Pillai, Ovais, & Samim, 2012).

Molecular Structure Analysis

The crystal structure and molecular analysis of pyridazinone derivatives, including those similar to 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone, provide valuable insights into their chemical behavior and potential applications. For instance, studies on the crystal structure and Hirshfeld surface analysis have helped in understanding the molecular interactions and stabilities of these compounds (Daoui, Çınar, Dege, Chelfi, El Kalai, Abudunia, Karrouchi, & Benchat, 2021).

Synthesis Techniques and Derivatives

Research into the synthesis of pyridazinone derivatives, including those structurally related to 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone, is ongoing. These studies focus on creating more efficient synthesis methods and exploring the biological properties of the resulting compounds. This research is crucial for expanding the applications of pyridazinones in various fields, including pharmaceuticals (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O/c20-17-10-7-15(12-18(17)21)13-23-19(24)11-9-16(22-23)8-6-14-4-2-1-3-5-14/h1-12H,13H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSFBOHHQWTBBB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone
Reactant of Route 5
2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone
Reactant of Route 6
2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.